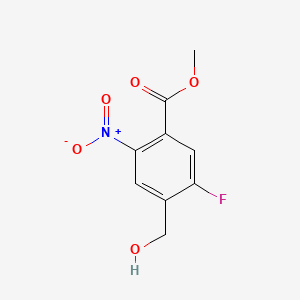
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxymethyl group, and a nitro group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the fluorine atom through a nucleophilic substitution reaction. The hydroxymethyl group is then added via a hydroxymethylation reaction. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 5-fluoro-4-carboxy-2-nitrobenzoate.
Reduction: Methyl 5-fluoro-4-(hydroxymethyl)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. The hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-2-nitrobenzoate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 4-(hydroxymethyl)-2-nitrobenzoate: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Methyl 5-fluoro-4-(hydroxymethyl)benzoate:
Uniqueness
Methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8FNO5 |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
methyl 5-fluoro-4-(hydroxymethyl)-2-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-16-9(13)6-3-7(10)5(4-12)2-8(6)11(14)15/h2-3,12H,4H2,1H3 |
Clé InChI |
RLPVQHABUFCBID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)F)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


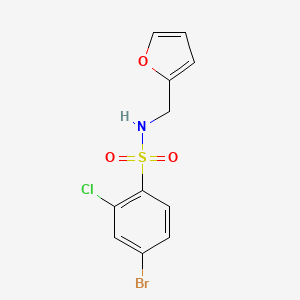

![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)



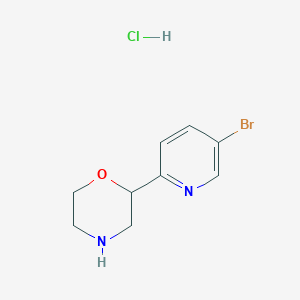
![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)

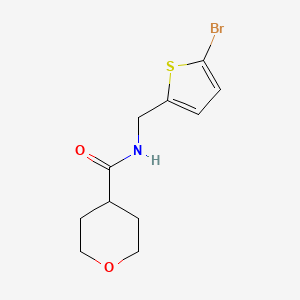

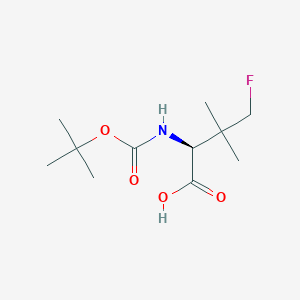

![5H-dibenzo[d,f][1,3]diazepine](/img/structure/B14895796.png)
